O-Methyl-3-phenyl-L-alanine hydrogen sulphate
Description
Properties
CAS No. |
51186-39-1 |
|---|---|
Molecular Formula |
C10H15NO6S |
Molecular Weight |
277.30 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2-methylphenyl)propanoic acid;sulfuric acid |
InChI |
InChI=1S/C10H13NO2.H2O4S/c1-7-4-2-3-5-8(7)6-9(11)10(12)13;1-5(2,3)4/h2-5,9H,6,11H2,1H3,(H,12,13);(H2,1,2,3,4)/t9-;/m0./s1 |
InChI Key |
MYRFJBDNOSVJTE-FVGYRXGTSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C[C@@H](C(=O)O)N.OS(=O)(=O)O |
Canonical SMILES |
CC1=CC=CC=C1CC(C(=O)O)N.OS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
Synthesis of O-Methyl-3-phenyl-L-alanine Intermediate
The key intermediate, O-methyl-3-phenyl-L-alanine, can be prepared by several routes:
Esterification and Ammonolysis of L-Phenylalanine
- L-Phenylalanine is suspended in methanol.
- Sulfuric acid (H2SO4) is added to catalyze esterification, producing methyl L-phenylalaninate.
- Ammonolysis or methylation steps follow to introduce the O-methyl group on the hydroxyl function.
- The reaction is typically conducted at 40–50 °C for several hours (e.g., 7 hours) to ensure completion.
- The methyl ester intermediate is then isolated by extraction with organic solvents such as 1,2-dichloroethane and purified by pH-controlled extraction to minimize hydrolysis.
Negishi Coupling and Catalytic Hydrolysis (Patent CN110092735B)
- Starting from a halogenated alanine derivative (compound 3), a Negishi reaction is performed to form a zinc reagent intermediate.
- This intermediate undergoes coupling with another compound (compound 5) to yield compound 6.
- Compound 6 is then converted to compound 6A by catalytic hydrolysis using N,N-dimethylformamide dimethyl acetal (DMF-DMA).
- The process involves ammonolysis and substitution reactions catalyzed by triphenylphosphine and imidazole to prepare the halogenated intermediate.
- Reaction conditions include tank-closed ammonolysis at 80–120 °C and substitution at 0–5 °C with controlled molar ratios of reagents to optimize yield and chiral purity.
Tandem Alkylation and Asymmetric Transformation
- Advanced asymmetric synthesis methods involve tandem alkylation followed by second-order asymmetric transformation to tailor α-amino acids.
- For example, Fmoc-protected phenylalanine derivatives are synthesized in methanol with acid catalysis (e.g., 3 N HCl) at 50 °C for 1 hour.
- The product is isolated by phase separation, washing, and recrystallization.
- This method ensures high stereochemical control and purity of the amino acid derivative.
Formation of Hydrogen Sulphate Salt
- The O-methyl-3-phenyl-L-alanine or its methyl ester is reacted with concentrated sulfuric acid (e.g., 98% H2SO4).
- The reaction is typically carried out at controlled temperatures (40–50 °C) for several hours to form the hydrogen sulphate salt.
- The salt formation improves the compound’s stability and solubility properties.
- The product is isolated by filtration or crystallization from suitable solvents such as methanol or ethyl acetate mixtures.
Detailed Reaction Conditions and Yields
Analytical and Purity Considerations
Summary of Key Research Findings
- The Negishi coupling method combined with catalytic hydrolysis offers a high-yield, chiral-purity route to L-alanine derivatives, including O-methylated phenylalanine analogs.
- Acid-catalyzed esterification followed by ammonolysis and salt formation is a classical and effective approach to prepare the hydrogen sulphate salt of O-methyl-3-phenyl-L-alanine.
- Tandem alkylation and asymmetric transformation methods provide stereoselective synthesis routes, useful for producing enantiomerically pure compounds.
- Extraction and purification steps are critical to minimize hydrolysis and maximize yield of the methyl ester intermediate before salt formation.
Chemical Reactions Analysis
O-Methyl-3-phenyl-L-alanine hydrogen sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminium hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the hydrogen sulphate group is replaced by other nucleophiles like halides or alkoxides. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. .
Scientific Research Applications
Analytical Chemistry
Separation Techniques:
O-Methyl-3-phenyl-L-alanine hydrogen sulphate can be effectively analyzed using high-performance liquid chromatography (HPLC). Specifically, it is separated on a Newcrom R1 HPLC column, which utilizes a reverse phase method. The mobile phase typically consists of acetonitrile, water, and phosphoric acid; however, for mass spectrometry applications, phosphoric acid is replaced with formic acid. This method is scalable and suitable for isolating impurities in preparative separations and pharmacokinetic studies .
Table 1: HPLC Separation Parameters
| Parameter | Description |
|---|---|
| Column Type | Newcrom R1 HPLC column |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid |
| Alternative for MS | Formic Acid |
| Particle Size | 3 µm for fast UPLC applications |
| Application | Isolation of impurities, pharmacokinetics |
Pharmacological Research
Role in Drug Development:
this compound can serve as a precursor or an intermediate in the synthesis of various pharmaceutical compounds. Its structural similarity to other amino acids makes it a candidate for studying transport mechanisms in biological systems. Research indicates its potential involvement in the transport processes of related amino acids like phenylalanine and leucine within mammary tissues, which may have implications for understanding nutrient absorption and metabolism .
Case Study: Transport Mechanisms
In a study examining the transport of L-leucine, L-phenylalanine, and L-alanine in lactating rat mammary glands, it was found that these amino acids exhibit specific influx and efflux patterns. The results suggested that this compound could influence similar transport mechanisms due to its structural characteristics .
Antimicrobial and Anticancer Applications
Recent research has explored the synthesis of peptides incorporating this compound as part of their structure. These peptides have shown promising antimicrobial and anticancer activities against various cell lines, indicating potential therapeutic uses .
Table 2: Biological Activity of Peptides
| Peptide Structure | Activity Type | Target Cell Line | Inhibition Percentage |
|---|---|---|---|
| Methionine-Ester | Antimicrobial | Aspergillus niger | 100% |
| Phenylalanine Derivative | Anticancer | MCF-7 (Breast Cancer) | 95.1% |
| Other Peptides | Moderate Antiproliferative Effect | Colon Tumor Cell Line | Varies |
Industrial Applications
Beyond its pharmaceutical relevance, this compound has potential applications in the food industry as an additive due to its non-toxicity and functional properties. It can act as an emulsifier or stabilizer in food formulations, contributing to improved shelf life and product consistency .
Mechanism of Action
The mechanism of action of O-Methyl-3-phenyl-L-alanine hydrogen sulphate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of biologically active compounds. The exact pathways and molecular targets depend on the specific context in which the compound is used, such as in enzymatic reactions or drug development .
Comparison with Similar Compounds
3-(2-Naphthyl)-L-alanine Hydrochloride
- Structure : Features a naphthyl group (two fused benzene rings) at the β-carbon and a hydrochloride counterion.
- Molecular Weight : 251.70 g/mol (vs. higher for the hydrogen sulphate form due to sulphate’s larger molar mass) .
- Hydrochloride salts generally exhibit higher aqueous solubility than sulphates at neutral pH, but sulphates may offer better stability in acidic conditions.
3-(3-Furyl)-D/L-alanine Derivatives
- Structure : Substituted with a furyl (oxygen-containing heterocycle) group instead of phenyl.
- Key Differences :
Substitution Pattern Comparisons
N-Methylalanine
- Structure: Methyl group on the amino nitrogen (N-methylation) instead of the phenyl-O-methylation.
- CAS Number : 3913-67-5 .
- Key Differences: N-methylation reduces hydrogen-bonding capability of the amino group, impacting peptide backbone interactions. In contrast, O-methylation in the target compound preserves the amino group’s reactivity while modifying steric bulk.
Counterion Effects: Hydrogen Sulphate vs. Other Salts
Hydrochloride Salts
Sulphate-Containing Compounds
- Aluminium Sulphate : Demonstrates good water solubility but poses environmental risks to aquatic life .
- Calcium Sulphate : Low solubility in aqueous solutions, often used as a desiccant or stabilizer .
- Relevance to Target Compound : The hydrogen sulphate group may enhance solubility compared to neutral sulphates but requires evaluation for irritancy (similar to aluminium sulphate’s respiratory hazards) .
Table 1: Comparative Properties of Selected Alanine Derivatives
Biological Activity
O-Methyl-3-phenyl-L-alanine hydrogen sulphate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by case studies and research findings.
Chemical Structure and Synthesis
This compound is derived from the amino acid L-alanine, modified to include a methoxy group at the 3-position of the phenyl ring. The synthesis typically involves the methylation of 3-phenyl-L-alanine followed by sulfonation to form the hydrogen sulfate salt. This modification enhances its solubility and bioavailability, making it a suitable candidate for biological studies.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
Inhibitory Activity Against Carbonic Anhydrase
A study evaluated various derivatives of phenylalanine, including those structurally similar to this compound, for their inhibitory effects on CA-II. The results demonstrated that certain derivatives exhibited IC50 values ranging from 12.1 µM to 53.6 µM, indicating moderate to strong inhibition . The docking studies revealed that these compounds fit well into the active site, suggesting potential as therapeutic agents.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 3-Phenylalanine Derivative | 12.1 | Inhibition of CA-II |
| Other Phenylalanine Derivatives | 19.1 - 53.6 | Competitive inhibition |
Antimicrobial Studies
Research has shown that amino acid-based compounds possess antimicrobial properties due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways. While direct studies on this compound are sparse, its structural analogs have demonstrated significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .
Physiological Roles
Hydrogen sulfate ions play important roles in cellular signaling and physiological regulation. The presence of the sulfate group in this compound may enhance its interaction with biological systems, potentially influencing pathways related to inflammation and cellular stress responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
